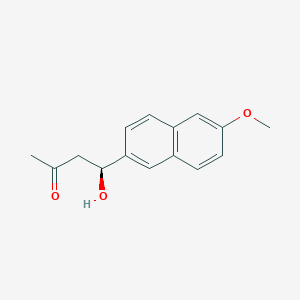
(S)-4-hydroxy-4-(6-methoxynaphthalen-2-yl)butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-hydroxy-4-(6-methoxynaphthalen-2-yl)butan-2-one involves several steps. One common method includes the reaction of 6-methoxy-2-naphthaldehyde with a Grignard reagent, followed by oxidation and subsequent reduction steps . The reaction conditions typically involve the use of solvents like methanol and water, with specific temperature and pH controls to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of Nabumetone involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
(S)-4-hydroxy-4-(6-methoxynaphthalen-2-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding carboxylic acid derivative.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to optimize the reaction outcomes .
Major Products
The major products formed from these reactions include 6-methoxy-2-naphthylacetic acid (from oxidation), 6-methoxy-2-naphthyl alcohol (from reduction), and various substituted derivatives depending on the nucleophile used in substitution reactions .
Scientific Research Applications
(S)-4-hydroxy-4-(6-methoxynaphthalen-2-yl)butan-2-one has several scientific research applications:
Chemistry: It is used as a model compound in studies involving NSAIDs and their interactions with various enzymes.
Biology: The compound is studied for its effects on cellular processes and its potential as an anti-inflammatory agent.
Medicine: Nabumetone is widely used in clinical settings to manage pain and inflammation associated with arthritis.
Industry: It is used in the pharmaceutical industry for the production of anti-inflammatory medications
Mechanism of Action
The mechanism of action of (S)-4-hydroxy-4-(6-methoxynaphthalen-2-yl)butan-2-one involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition reduces the production of prostaglandins, which are mediators of inflammation and pain. The compound is metabolized in the liver to its active form, 6-methoxy-2-naphthylacetic acid, which exerts the anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Ibuprofen: Another NSAID with similar anti-inflammatory properties but different chemical structure.
Naproxen: A widely used NSAID with a similar mechanism of action but different pharmacokinetic profile.
Diclofenac: An NSAID with potent anti-inflammatory effects but a different chemical structure and mechanism
Uniqueness
(S)-4-hydroxy-4-(6-methoxynaphthalen-2-yl)butan-2-one is unique due to its specific chemical structure, which allows it to be metabolized into an active form with fewer gastrointestinal side effects compared to other NSAIDs .
Properties
CAS No. |
287728-41-0 |
|---|---|
Molecular Formula |
C15H16O3 |
Molecular Weight |
244.28 g/mol |
IUPAC Name |
(4S)-4-hydroxy-4-(6-methoxynaphthalen-2-yl)butan-2-one |
InChI |
InChI=1S/C15H16O3/c1-10(16)7-15(17)13-4-3-12-9-14(18-2)6-5-11(12)8-13/h3-6,8-9,15,17H,7H2,1-2H3/t15-/m0/s1 |
InChI Key |
HLOFWGGVFLUZMZ-HNNXBMFYSA-N |
Isomeric SMILES |
CC(=O)C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)O |
Canonical SMILES |
CC(=O)CC(C1=CC2=C(C=C1)C=C(C=C2)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



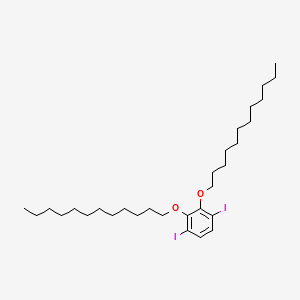
![5-[2-(4-Methoxy-2-nitrophenyl)hydrazinylidene]-4-methyl-2,6-dioxo-1-{3-[(propan-2-yl)oxy]propyl}-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B14259636.png)
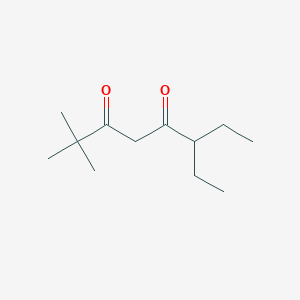
![Benzenesulfonamide, N-[1-(azidomethyl)pentyl]-4-methyl-](/img/structure/B14259645.png)
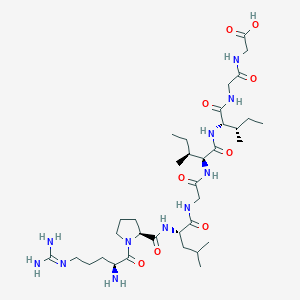

![N-[4-[2-Ethyl-4-(3-propylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14259684.png)
![N-(4-{2-Ethyl-4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)acetamide](/img/structure/B14259696.png)
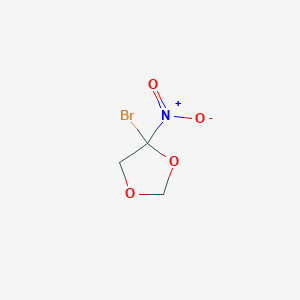
![2-[2-(Fluoromethyl)-1,3-dioxolan-2-yl]benzene-1-sulfonamide](/img/structure/B14259708.png)
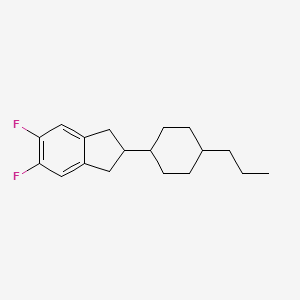
![4-[(2S)-2-(Ethylamino)propyl]-2-methoxyphenol](/img/structure/B14259720.png)
![N-[(2S)-2-[methoxy(diphenyl)methyl]pyrrolidin-1-yl]methanimine](/img/structure/B14259724.png)
